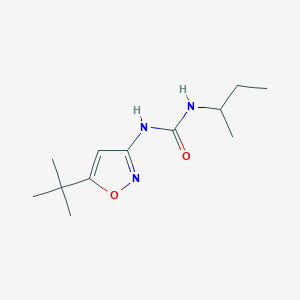![molecular formula C13H22SSi B14625269 Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane CAS No. 57787-84-5](/img/structure/B14625269.png)
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to diethyl, methyl, and [2-(phenylsulfanyl)ethyl] groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane typically involves the reaction of diethylmethylchlorosilane with 2-(phenylsulfanyl)ethylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions, where the diethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl(methyl)silane: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
Methyl(phenylsulfanyl)ethylsilane: Contains only one ethyl group, which may affect its reactivity and applications.
Diethyl(phenylsulfanyl)silane: Similar structure but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane is unique due to the presence of both diethyl and methyl groups along with the phenylsulfanyl group. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
57787-84-5 |
|---|---|
Fórmula molecular |
C13H22SSi |
Peso molecular |
238.47 g/mol |
Nombre IUPAC |
diethyl-methyl-(2-phenylsulfanylethyl)silane |
InChI |
InChI=1S/C13H22SSi/c1-4-15(3,5-2)12-11-14-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clave InChI |
ZSYKZUZPSJXKFN-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(CC)CCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
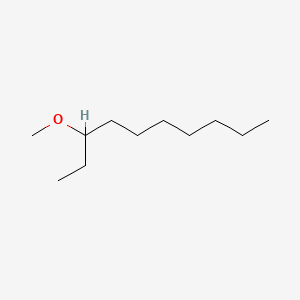

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
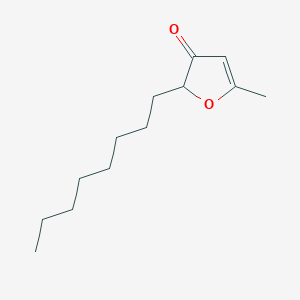


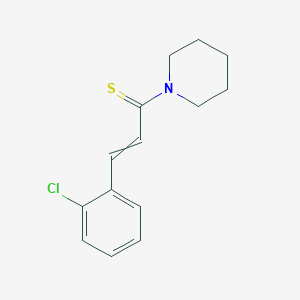

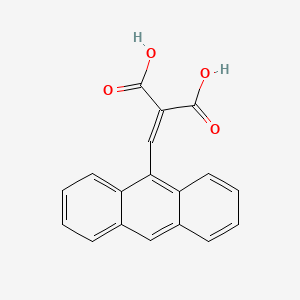

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
